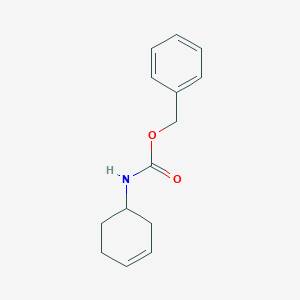

(3-Cyclohexenyl)carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-cyclohex-3-en-1-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFVAYXLSOJRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexenyl)carbamic acid benzyl ester typically involves the esterification of carbamic acid derivatives. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) . The reaction conditions often involve the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents and reagents is also adjusted to ensure safety and sustainability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexenyl)carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.

Scientific Research Applications

(3-Cyclohexenyl)carbamic acid benzyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (3-Cyclohexenyl)carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamic Acid Benzyl Esters

Key Observations :

- Substituent Diversity : The cyclohexenyl/cyclohexyl moiety is often modified with acetyl (e.g., compound 10b in ), hydroxyl (e.g., cis-benzyl derivative in ), or allyl groups (e.g., ), altering steric and electronic properties.

- Biological Relevance : Hydrophilic groups (e.g., hydroxyl in ) enhance solubility and receptor interactions, while lipophilic substituents (e.g., benzyloxybiphenyl in ) improve membrane permeability .

Key Findings :

- Enzyme Inhibition : Diarylmaleimide derivatives () show potent sirtuin inhibition (IC$_{50}$ = 0.8 μM), comparable to Ro31-8220, suggesting carbamates with aromatic substituents enhance target affinity .

- Receptor Interactions: Carbamates with hydroxyl or amino groups (e.g., ) exhibit strong hydrogen-bonding with serine, asparagine, and glutamic acid residues, critical for anthelmintic activity .

Biological Activity

(3-Cyclohexenyl)carbamic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

- Structure : The compound features a carbamic acid moiety linked to a benzyl group and a cyclohexene ring, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

The compound acts primarily by inhibiting FAAH, leading to increased levels of endocannabinoids such as anandamide. This inhibition can have several downstream effects:

- Pain Relief : Enhanced endocannabinoid signaling can reduce pain perception.

- Anti-inflammatory Effects : Increased anandamide levels may modulate inflammatory responses.

- Anxiolytic Properties : Potential reduction in anxiety through cannabinoid receptor activation.

Case Studies

-

FAAH Inhibition Study :

- A study reported that derivatives of carbamic acid esters, including this compound, exhibited significant FAAH inhibitory activity.

- IC50 Value : The compound showed an IC50 value indicative of effective inhibition, although specific values for this compound were not disclosed in the literature reviewed .

- Antinociceptive Effects :

Data Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

A comparative analysis with other carbamic acid derivatives shows that structural variations significantly influence biological activity. For instance:

| Compound Name | Structure Type | FAAH Inhibition IC50 |

|---|---|---|

| This compound | Carbamate Ester | Not specified |

| URB597 | m-Carbamoyl derivative | 4.6 nM |

| URB524 | Biphenyl-3-yl ester | 63 nM |

The structure-activity relationship indicates that the presence of specific substituents can enhance or diminish the inhibitory potency against FAAH .

Q & A

Q. What are the most effective synthetic routes for (3-cyclohexenyl)carbamic acid benzyl ester, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via carbamate formation using benzyl chloroformate and a cyclohexenyl amine derivative under basic conditions (e.g., NaHCO₃ in water) . Key parameters for optimization include:

- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis.

- Solvent : Aqueous/organic biphasic systems improve selectivity.

- Catalysts : TMSOTf or NIS enhances coupling efficiency in stereoselective reactions .

Purification via column chromatography (cyclohexane/EtOAc gradients) achieves >90% purity .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 4.93 ppm for benzyl ester protons) .

- IR Spectroscopy : Peaks at ~1709 cm⁻¹ (C=O stretch) and ~1538 cm⁻¹ (N-H bend) validate carbamate formation .

- Mass Spectrometry : EI-MS identifies molecular ions (e.g., m/z 319 [M⁺]) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- pH Stability : Carbamates hydrolyze rapidly under acidic (pH <3) or alkaline (pH >10) conditions. Neutral buffers (pH 7.4) at 4°C extend shelf life.

- Light Sensitivity : Amber vials prevent UV-induced degradation of the benzyl ester moiety .

- Moisture Control : Desiccants (e.g., silica gel) mitigate hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-configured starting amines to enforce enantioselectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., α-anomer in glycosylation) .

- Computational Modeling : DFT calculations predict transition states to guide catalyst selection (e.g., TMSOTf for β-selectivity) .

Q. How does the cyclohexenyl ring’s conformation influence biological activity in enzyme inhibition assays?

- Ring Puckering : Half-chair conformations enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Substituent Effects : Electron-withdrawing groups (e.g., bromine at C6) increase electrophilicity, improving covalent inhibition .

- Dose-Response Assays : IC₅₀ values correlate with substituent size; bulkier groups reduce potency due to steric hindrance .

Q. What methodologies identify metabolic pathways and degradation products of this compound in vitro?

- LC-MS/MS : Tracks metabolites (e.g., benzyl alcohol from ester hydrolysis) .

- Isotope Labeling : ¹⁴C-labeled carbamate traces metabolic fate in hepatic microsomes .

- CYP450 Inhibition Assays : Cytochrome P450 isoforms (e.g., CYP3A4) mediate N-dealkylation, detected via fluorescent probes .

Q. How can in silico modeling predict target proteins or off-target interactions for this compound?

- Molecular Docking : AutoDock Vina screens against PDB structures (e.g., serotonin receptors) .

- Pharmacophore Mapping : Aligns carbamate and cyclohexenyl groups with known active sites .

- Machine Learning : QSAR models trained on carbamate libraries predict toxicity (e.g., hERG channel binding) .

Methodological Challenges and Solutions

Q. How are side reactions like retro-Claisen rearrangements mitigated during synthesis?

Q. What approaches validate enantiomeric purity, and how are racemic mixtures resolved?

- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate (R)- and (S)-enantiomers .

- Circular Dichroism : Cotton effects at 220–250 nm confirm absolute configuration .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer .

Q. How do researchers reconcile discrepancies in biological activity data across studies?

- Assay Standardization : Use WHO-reference inhibitors (e.g., aspirin for COX assays) .

- Meta-Analysis : Pool data from dose-response curves (e.g., Prism software) to calculate weighted IC₅₀ values .

- Crystallography : Co-crystal structures resolve binding ambiguities (e.g., hydrogen-bonding patterns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.